REACTION_CXSMILES
|
[O:1]=[C:2]([CH3:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[H-].[Na+].Br[CH:13]([CH3:22])[C:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:15]>>[C:2]([CH:3]([CH:13]([CH3:22])[C:14](=[O:15])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])(=[O:1])[CH3:9] |f:1.2|
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Name
|
|
Quantity
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12.2 g
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Type
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reactant
|
Smiles
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O=C(CC(=O)OCC)C
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Name
|
|
Quantity
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4.24 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
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|
Quantity
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22 g
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Type
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reactant
|
Smiles
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BrC(C(=O)C1=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
C(C)(=O)C(C(=O)OCC)C(C(C1=CC=CC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.1 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |